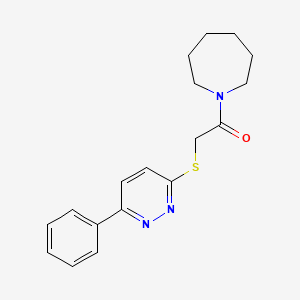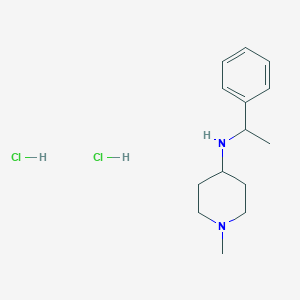
N-1-adamantyl-4-aminobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-adamantyl-4-aminobenzenesulfonamide is a chemical compound with the molecular formula C16H22N2O2S . It has a molecular weight of 306.43 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22N2O2S/c17-14-1-3-15(4-2-14)21(19,20)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,18H,5-10,17H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Aplicaciones Científicas De Investigación
Electrochemical Degradation of Aromatic Amines
N-1-adamantyl-4-aminobenzenesulfonamide, as part of the aromatic amines family, could potentially be involved in studies related to the electrochemical degradation of aromatic amines. Research demonstrates that aromatic amines with different substituent groups can undergo effective electrochemical oxidation, leading to significant reductions in chemical oxygen demand (COD) and total organic carbon (TOC), indicating efficient degradation. This process, conducted using boron-doped diamond electrodes, showcases the potential of electrochemical methods in treating pollutants like aromatic amines in wastewater (Pacheco, Santos, Ciríaco, & Lopes, 2011).
Synthesis and Protection of Amines
The sulfonamide group is recognized for its versatility in organic synthesis, particularly in the preparation and protection of secondary amines. Techniques such as the Mitsunobu reaction allow for the smooth alkylation of nitrobenzenesulfonamides, yielding N-alkylated sulfonamides in high yields. These sulfonamides can be readily deprotected to give secondary amines, illustrating the role of sulfonamide derivatives like this compound in synthetic chemistry (Fukuyama, Jow, & Cheung, 1995).
Host-Guest Chemistry
Research involving adamantyl groups, such as in this compound, often explores their inclusion in host-guest chemistry. Studies on para-bridged pillar[5]arenes have shown that adamantyl derivatives do not form complexes with certain host molecules due to the bulky nature of the adamantyl group. This highlights the importance of steric factors in molecular recognition and the potential applications of adamantyl-containing compounds in the design of selective host-guest systems (Ogoshi, Kanai, Fujinami, Yamagishi, & Nakamoto, 2008).
Drug Resistance Studies
The study of drug resistance, particularly in the context of influenza A viruses, is crucial for understanding the effectiveness of adamantane-based antiviral agents. Research has shown a significant increase in resistance to adamantanes, attributed partly to mutations in the M2 protein of the virus. This underscores the need for continuous monitoring and development of new antiviral strategies to combat resistant strains (Bright, Medina, Xu, Perez-Oronoz, Wallis, Davis, Povinelli, Cox, & Klimov, 2005).
Antimycobacterial Agents
The synthesis and evaluation of sulfonamide derivatives for antimycobacterial activity is a significant area of research. Compounds like N-benzyl-2,4-dinitrobenzenesulfonamide have shown high potency against Mycobacterium tuberculosis, surpassing even some clinical agents. This highlights the potential of sulfonamide derivatives in developing new treatments for tuberculosis (Malwal, Sriram, Yogeeswari, Konkimalla, & Chakrapani, 2012).
Propiedades
IUPAC Name |
N-(1-adamantyl)-4-aminobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c17-14-1-3-15(4-2-14)21(19,20)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,18H,5-10,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQKPHYUBCDZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2952751.png)

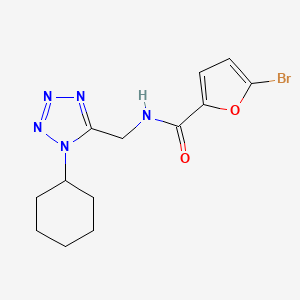
![N-(benzo[d]thiazol-2-yl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide](/img/structure/B2952756.png)
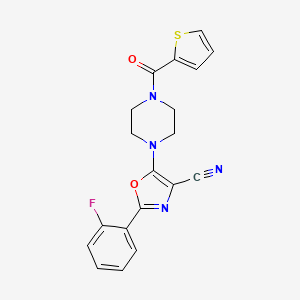

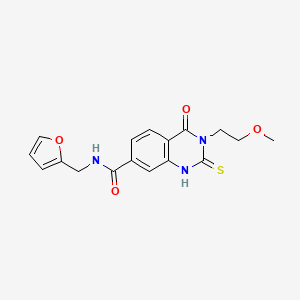
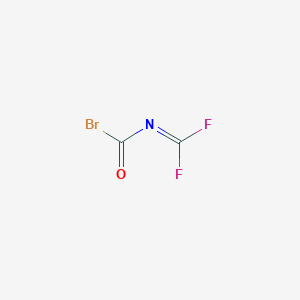
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2952764.png)
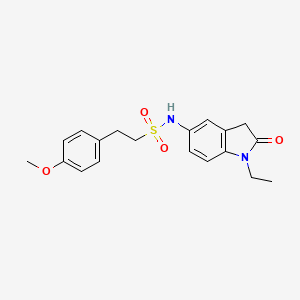
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide](/img/structure/B2952766.png)
